tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate is a synthetic organic compound characterized by a complex spirocyclic structure that incorporates both oxygen and nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 242.32 g/mol. This compound is classified as a diazaspiro compound, which is notable for its unique structural properties that lend themselves to various chemical applications.
The compound is primarily sourced from chemical suppliers and research laboratories specializing in organic synthesis. It can be synthesized through specific chemical reactions involving appropriate starting materials under controlled conditions, often utilizing catalysts to enhance yield and purity.
tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate falls under the category of spirocyclic compounds, which are defined by their unique non-linear cyclic structure where two or more rings share a single atom. It is also classified as an ester, given its carboxylate functional group.
The synthesis of tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves several key methods:
The molecular structure of tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate can be described as follows:
CC(C)(C)OC(=O)N1CCC2(CNCCO2)C1
, which illustrates its complex connectivity.tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate is capable of undergoing various chemical reactions:
The mechanism of action for tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with biological targets such as enzymes and receptors:
The compound's purity and structural integrity are often assessed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its identity and assess quality for research applications .
tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate has several scientific uses:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3